molecular formula C15H13ClFNO2 B5842340 N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide

N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5842340
M. Wt: 293.72 g/mol
InChI Key: NJAFGZMVQUOYSP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 is a synthetic compound that is synthesized through a multi-step process, and its structure is characterized by the presence of a chlorobenzyl group and a fluoro-phenoxy group attached to an acetamide backbone.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has been found to exert several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide is also stable and can be stored for extended periods without degradation. However, N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has some limitations for lab experiments. It is a relatively new compound, and its toxicity and safety profile are not fully understood. Additionally, N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide may exhibit different effects in different cell types and under different experimental conditions.

Future Directions

Several future directions for the study of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide can be identified. First, further studies are needed to elucidate the exact mechanism of action of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide. Second, studies are needed to determine the toxicity and safety profile of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide. Third, studies are needed to investigate the potential use of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide in combination with other anti-cancer or anti-inflammatory agents. Fourth, studies are needed to investigate the potential use of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide in animal models of inflammatory bowel disease and rheumatoid arthritis. Finally, studies are needed to investigate the potential use of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide in other inflammatory conditions such as psoriasis and multiple sclerosis.
Conclusion
In conclusion, N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. The exact mechanism of action of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide is not fully understood, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl alcohol with potassium carbonate to form 4-chlorobenzyl potassium carbonate. This intermediate is then reacted with 2-fluorophenol to form 4-chlorobenzyl 2-fluorophenyl ether. The final step involves the reaction of 4-chlorobenzyl 2-fluorophenyl ether with acetic anhydride to form N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-chlorobenzyl)-2-(2-fluorophenoxy)acetamide has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-12-7-5-11(6-8-12)9-18-15(19)10-20-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAFGZMVQUOYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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